molecular formula C26H22O7 B174026 1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose CAS No. 114817-70-8

1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose

Cat. No. B174026
M. Wt: 446.4 g/mol
InChI Key: BEODWWVAXXZRMB-YTFSRNRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose is a sugar derivative that has shown great potential in various scientific research applications. It is a complex molecule that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of 1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in biochemical and physiological processes. It has also been shown to have anti-inflammatory and antioxidant properties.

Biochemical And Physiological Effects

1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, it has some limitations, including its relatively high cost and the need for specialized equipment and expertise to work with it.

Future Directions

There are several future directions for research on 1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose. One area of research is the development of new drugs and therapies based on its properties. Another area of research is the study of its interactions with various enzymes and proteins in the body. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose is a complex molecule that has shown great potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of 1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose has been achieved using various methods. One of the most common methods involves the reaction of 2-deoxy-D-ribose with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with benzoyl chloride and triethylamine again to obtain 1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose. Other methods involve the use of protecting groups and various reagents to achieve the desired product.

Scientific Research Applications

1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose has been used in various scientific research applications. One of the most common applications is in the field of carbohydrate chemistry, where it has been used as a building block for the synthesis of more complex carbohydrates. It has also been used in the synthesis of nucleosides and nucleotides, as well as in the development of new drugs and therapies.

properties

CAS RN

114817-70-8

Product Name

1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose

Molecular Formula

C26H22O7

Molecular Weight

446.4 g/mol

IUPAC Name

[(2R,3S,5R)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23+/m0/s1

InChI Key

BEODWWVAXXZRMB-YTFSRNRJSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

SMILES

C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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